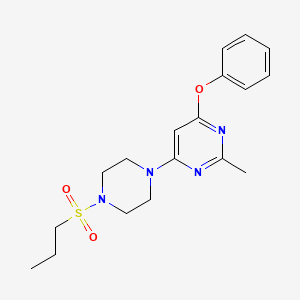

2-Methyl-4-phenoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives has been explored in various studies. One such compound, a 4-piperazinopyrimidine with a methylthio substituent at the 5 position, was synthesized through the nucleophilic attack of 2,4,6-trichloropyrimidine by amines. This process resulted in the formation of isomers, which were then separated to isolate the desired compounds. The synthesized compounds displayed a range of pharmacological properties, including antiemetic and analgesic effects, leading to the selection of two compounds for clinical investigations due to their potent antiemetic activity .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, as demonstrated by the title compound in one of the studies, which contains two independent molecules with different conformations. The piperazine ring in both molecules adopts a chair conformation. The dihedral angles between the pyrimidine and phenyl rings vary between the two molecules, indicating flexibility in the molecular structure. This flexibility could potentially influence the compound's interaction with biological targets .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by various substituents and functional groups. For instance, the presence of a methylthio substituent at the 5 position of the pyrimidine ring has been shown to confer a range of pharmacological properties to the synthesized compounds . Additionally, the stability of these molecules can be affected by their environment, as demonstrated by kinetic studies of the decomposition process of a related compound in acidic and alkaline environments, highlighting the importance of the imide group's stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be characterized using spectroscopic techniques. For example, vibrational spectral analysis using FT-IR and FT-Raman spectroscopy has been employed to study the equilibrium geometry and vibrational wave numbers of a potential chemotherapeutic agent. The molecule's stability, arising from hyperconjugative interactions and charge delocalization, was analyzed using NBO analysis. The compound's nonlinear optical behavior and molecular electrostatic potential were also theoretically predicted, providing insights into its reactivity and potential biological interactions .

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

Compounds with structures closely related to 2-Methyl-4-phenoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. For example, a series of derivatives demonstrated significant antiproliferative activity, suggesting their potential as anticancer agents. This indicates the structural framework's capacity to inhibit cancer cell growth, which could be explored further for developing new therapeutic agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antimicrobial Evaluation

Novel pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups have been synthesized and exhibited promising antimicrobial properties. This suggests that modifications to the pyrimidine core, similar to the compound , could yield compounds with useful antimicrobial activities. Some derivatives showed activity surpassing that of reference drugs, highlighting the potential for discovering new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Antioxidant Applications

Derivatives of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide have been identified as multifunctional antioxidants suitable for preventing age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds exhibit both free radical scavenging properties and metal chelation abilities, providing a multifaceted approach to combat oxidative stress-related conditions (Jin, Randazzo, Zhang, & Kador, 2010).

Material Science Applications

In the field of material science, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers. These membranes demonstrate enhanced water flux and effective dye rejection, indicating the utility of sulfonated compounds in improving membrane-based filtration technologies. This research could inform the development of more efficient and selective filtration systems for water treatment and purification processes (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

Coordination Chemistry

The study of coordination chemistry has also benefited from derivatives of pyrimidine, with research exploring the unique coordination chemistry of copper (II) with N,N,O-donor Schiff-base ligands. This work highlights the influence of substituents on the coordination chemistry of copper, which could have implications for the synthesis of metal-organic frameworks (MOFs) and catalysis (Majumder, Chakraborty, Adhikary, Kara, Zangrando, Bauzá, Frontera, & Das, 2016).

Wirkmechanismus

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in human microglia and neuronal cell models .

Mode of Action

Related compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties .

Eigenschaften

IUPAC Name |

2-methyl-4-phenoxy-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-3-13-26(23,24)22-11-9-21(10-12-22)17-14-18(20-15(2)19-17)25-16-7-5-4-6-8-16/h4-8,14H,3,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIWTIXBHBTYPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-phenoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2500187.png)

![1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2500188.png)

![diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B2500191.png)

![N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2500192.png)

![[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol](/img/structure/B2500193.png)

![N-(2-bromophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500195.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2500198.png)

![1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2500203.png)

![Ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B2500205.png)

![4-(2-{3-Methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetylamino)-benzoic acid ethyl ester](/img/structure/B2500208.png)